molecular formula C13H10INO3 B14295783 4'-Iodo-3-methoxy-4-nitro-1,1'-biphenyl CAS No. 116316-87-1

4'-Iodo-3-methoxy-4-nitro-1,1'-biphenyl

Cat. No.: B14295783
CAS No.: 116316-87-1
M. Wt: 355.13 g/mol
InChI Key: HVDJGFVFRLQEFX-UHFFFAOYSA-N
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Description

4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4’-Amino-3-methoxy-4-nitro-1,1’-biphenyl.

    Oxidation: 4’-Iodo-3-carboxy-4-nitro-1,1’-biphenyl.

Scientific Research Applications

4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4’-nitro-1,1’-biphenyl: Lacks the iodine atom but shares similar structural features.

    4-Iodo-1,1’-biphenyl: Lacks the methoxy and nitro groups but contains the iodine atom.

    3-Methoxy-4-nitro-1,1’-biphenyl: Similar structure but with different substitution patterns.

Uniqueness

4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl is unique due to the combination of the iodine, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activities. The presence of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

116316-87-1

Molecular Formula

C13H10INO3

Molecular Weight

355.13 g/mol

IUPAC Name

4-(4-iodophenyl)-2-methoxy-1-nitrobenzene

InChI

InChI=1S/C13H10INO3/c1-18-13-8-10(4-7-12(13)15(16)17)9-2-5-11(14)6-3-9/h2-8H,1H3

InChI Key

HVDJGFVFRLQEFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)I)[N+](=O)[O-]

Origin of Product

United States

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